1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl-
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Overview
Description
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- is a heterocyclic compound that belongs to the benzotriazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . The structure of 1,2,4-benzotriazine-3-acetamide, N,N-dimethyl- consists of a benzene ring fused with a triazine ring, with an acetamide group and two methyl groups attached to the nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- can be synthesized through various methods. One common approach involves the cyclization of N-protected (2-acylamino)arylhydrazines in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand . The reaction is carried out under oxidative conditions using copper (I) ions and oxygen, followed by treatment with trifluoroacetic acid (TFA) to yield the desired product .
Industrial Production Methods
Industrial production methods for 1,2,4-benzotriazine-3-acetamide, N,N-dimethyl- typically involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as copper (I) ions and oxygen, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include benzotriazinyl radicals, reduced derivatives, and substituted compounds with diverse biological activities .
Scientific Research Applications
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4-benzotriazine-3-acetamide, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt biological processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
1,2,4-Benzotriazine-3-acetamide, N,N-dimethyl- can be compared with other similar compounds, such as:
1,2,4-Benzotriazine N-oxides: These compounds have similar structures but differ in their oxidation state and biological activities.
3-Amino-1,2,4-benzotriazines: These analogues possess amino groups and exhibit different pharmacological properties.
3-Aryl-1,2,4-benzotriazines: These compounds have aryl groups attached to the triazine ring and show varied biological activities.
The uniqueness of 1,2,4-benzotriazine-3-acetamide, N,N-dimethyl- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
80722-71-0 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(1,2,4-benzotriazin-3-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H12N4O/c1-15(2)11(16)7-10-12-8-5-3-4-6-9(8)13-14-10/h3-6H,7H2,1-2H3 |
InChI Key |
YAUWGOOSYHTCFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=NC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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